

Application Note and Protocol: Purification of 2-Chlorophenyl Acetate by Recrystallization

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Compound of Interest

Compound Name: 2-Chlorophenyl acetate

Cat. No.: B016316

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Abstract

This document provides a detailed protocol for the purification of **2-Chlorophenyl acetate**, a white crystalline solid, utilizing the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds.[1][2] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[2][3] This application note outlines the principles of solvent selection, a step-by-step experimental protocol, and a workflow diagram for the successful purification of **2-Chlorophenyl acetate**.

Introduction to Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have a high solubility at an elevated temperature.[1][4] Conversely, impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures.[4] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Solubility of 2-Chlorophenyl Acetate

2-Chlorophenyl acetate is a white crystalline solid.[5] Its solubility is a critical factor in selecting an appropriate solvent for recrystallization. The polarity of the acetyl group in **2-Chlorophenyl acetate** allows for some solubility in polar solvents, while its aromatic ring lends itself to solubility in organic solvents.[5] The solubility of **2-Chlorophenyl acetate** is temperature-dependent, generally increasing with a rise in temperature.[5]

Table 1: Qualitative Solubility of **2-Chlorophenyl Acetate** in Various Solvents

Solvent	Chemical Formula	Polarity	Solubility at Room Temperature	Solubility at Elevated Temperature
Water	H ₂ O	High	Moderately Soluble[5]	Increased Solubility
Ethanol	C ₂ H ₅ OH	High	Highly Soluble[5]	Very High Solubility
Acetone	C ₃ H ₆ O	Medium	Highly Soluble[5]	Very High Solubility
Diethyl Ether	(C ₂ H ₅) ₂ O	Low	Highly Soluble[5]	Very High Solubility

Note: This table is based on general solubility characteristics. It is crucial to perform small-scale solubility tests to determine the optimal solvent for a specific sample of **2-Chlorophenyl acetate**, as impurity profiles can vary.

Experimental Protocol: Recrystallization of 2-Chlorophenyl Acetate

This protocol describes a general procedure for the purification of **2-Chlorophenyl acetate** by recrystallization. Based on the solubility data, a mixed solvent system of ethanol and water is proposed to achieve optimal purification. Ethanol is a good solvent for **2-Chlorophenyl acetate**, while water can act as an anti-solvent.

Materials:

- Crude **2-Chlorophenyl acetate**
- Ethanol (95% or absolute)
- Deionized Water
- Erlenmeyer flasks (2)
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Graduated cylinders
- Pasteur pipettes
- Buchner funnel and flask
- Filter paper
- Ice bath
- Spatula
- Watch glass

Procedure:

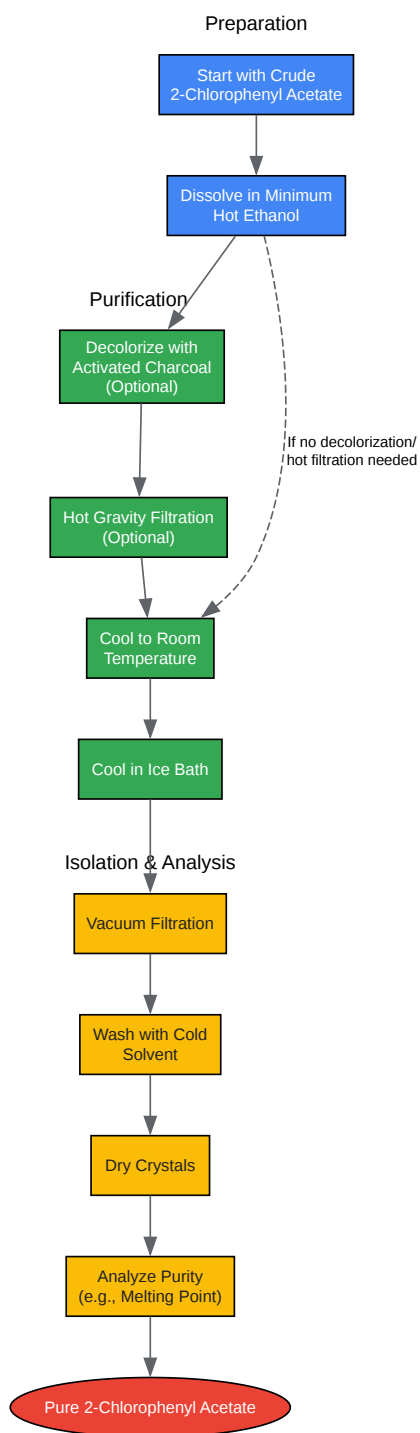
- Dissolution:
 - Place the crude **2-Chlorophenyl acetate** (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of hot ethanol (e.g., 20 mL) to the flask while heating on a hot plate with gentle stirring.
 - Continue to add hot ethanol in small portions until the **2-Chlorophenyl acetate** is completely dissolved. Avoid adding an excess of solvent.

- Decolorization (Optional):
 - If the solution is colored, remove it from the heat and add a small amount of activated charcoal (e.g., 0.1 g).
 - Gently swirl the flask and reheat the solution to boiling for a few minutes.
- Hot Filtration (Optional, if charcoal or insoluble impurities are present):
 - Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate.
 - Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
- Crystallization:
 - Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
 - Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor containing impurities.
- Drying:
 - Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
- Analysis:

- Determine the melting point of the recrystallized **2-Chlorophenyl acetate**. A sharp melting point close to the literature value indicates high purity.
- Calculate the percent recovery of the purified product.

Experimental Workflow

Workflow for the Recrystallization of 2-Chlorophenyl Acetate

[Click to download full resolution via product page](#)Caption: Experimental workflow for the purification of **2-Chlorophenyl acetate**.

Troubleshooting

- **Oiling Out:** If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.
- **No Crystal Formation:** If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also induce crystallization.^[6]
- **Low Recovery:** This can be caused by using too much solvent, premature crystallization during hot filtration, or incomplete crystallization. Ensure the minimum amount of hot solvent is used and that the solution is adequately cooled.

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